Dendrobane

Description

Historical Perspectives and Discovery of Dendrobane

The study of chemical compounds from Dendrobium species has a history dating back to the 1930s, driven by their long-standing use in traditional Chinese medicine. researchgate.net Early research focused on isolating and identifying the various constituents present in these plants. researchgate.net While specific details regarding the initial isolation and definitive structural elucidation of the core "this compound" skeletal structure are linked to broader investigations into Dendrobium phytochemistry, the name itself is derived from the genus Dendrobium. asau.ru Compounds featuring the this compound skeleton, such as this compound A, have been reported in studies investigating the chemical composition of Dendrobium species. rhhz.netresearchgate.netwebofproceedings.orgmdpi.comresearchgate.netresearchgate.netmdpi.com

Phylogenetic and Botanical Context of this compound Occurrence in Dendrobium Species

The genus Dendrobium is a large and diverse group of orchids, comprising over 1,800 species distributed across tropical and subtropical Asia, the Pacific islands, and Australia. wikipedia.org These orchids are predominantly epiphytic or lithophytic, growing on trees or rocks. wikipedia.orgorchidsinfo.eu Dendrobium species are known to produce a variety of secondary metabolites, including alkaloids, polysaccharides, phenanthrenes, bibenzyls, and sesquiterpenoids. nih.govresearchgate.netnih.govscielo.br

Sesquiterpenoids are considered one of the most prevalent and abundant classes of compounds in the genus Dendrobium, with over 100 sesquiterpenoids isolated from the roots and stems of various species. nih.govmdpi.com The presence of specific sesquiterpenoid types, including those with the this compound skeleton (such as cyclopacamphane-type sesquiterpenoids like this compound A), is a characteristic feature of the phytochemistry of certain Dendrobium species. rhhz.netmdpi.com

Phylogenetic studies of the Dendrobium genus have revealed its complex nature, with molecular analyses providing insights into the relationships between different species and sections within the genus. researchgate.netclaremont.edunsw.gov.aumdpi.com While phylogenetic relationships are primarily studied using genetic markers, the distribution of specific chemical compounds like this compound among different Dendrobium species can contribute to chemotaxonomic understanding, potentially correlating chemical profiles with evolutionary lineages. Research indicates that sesquiterpenoids are found in at least 12 Dendrobium species. nih.gov

Here is a table summarizing some Dendrobium species from which this compound or related cyclopacamphane-type sesquiterpenoids have been reported:

| Dendrobium Species | Reported Compounds | Source Type |

| Dendrobium wardianum | This compound A, Dendronobilin I, Dendrowardol C | Stems |

| Dendrobium nobile | This compound A, Dendronobilin I, Dendronobilin N | Stems, Roots |

| Dendrobium candidum | Dendronobilin J, this compound | Plants |

| Dendrobium officinale | Dendrobine (B190944) (this compound-12-one) | Stems |

| Dendrobium cyclodendrobium | Dendrobine (this compound-12-one) | Stems |

| Dendrobium verbena | Dendrobine (this compound-12-one) | Stems |

Overview of Current Research Landscape and Future Directions in this compound Chemistry

Current research on sesquiterpenoids from Dendrobium species, including those with the this compound skeleton, continues to focus on their isolation, structural characterization, and potential biological activities. nih.govmdpi.comresearchgate.net Studies employ various spectroscopic techniques, such as NMR spectroscopy and single-crystal X-ray diffraction, to establish the structures and absolute configurations of these compounds. rhhz.net

While research on Dendrobium sesquiterpenoids has revealed various biological activities, including neuroprotection, immunomodulation, and anti-tumor effects, studies specifically focusing on the pharmacological activities of this compound itself appear to be less extensive compared to other Dendrobium constituents like alkaloids. nih.govmdpi.comnih.govresearchgate.net However, the presence of the this compound skeleton in compounds like this compound A, which has been included in studies investigating the chemical composition and potential bioactivities of Dendrobium, suggests ongoing interest in this structural class. rhhz.netresearchgate.netwebofproceedings.orgmdpi.comresearchgate.netresearchgate.netmdpi.com

Future directions in this compound chemistry are likely to involve more in-depth investigations into its specific biological properties and mechanisms of action. Given the structural diversity of sesquiterpenoids in Dendrobium and the potential for various bioactivities, further research could explore the therapeutic potential of this compound and its derivatives. nih.govmdpi.comresearchgate.net This may include detailed pharmacological studies, potentially aided by advancements in analytical techniques and synthetic chemistry to obtain sufficient quantities of pure compounds for testing. The complex phylogenetic relationships within Dendrobium also suggest opportunities for exploring the distribution and potential evolutionary significance of this compound and related compounds across different lineages. researchgate.netclaremont.edunsw.gov.aumdpi.com

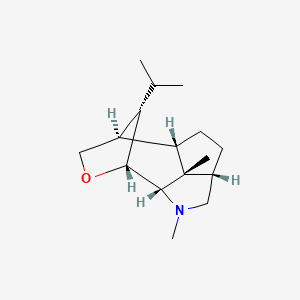

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39 g/mol |

IUPAC Name |

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecane |

InChI |

InChI=1S/C16H27NO/c1-9(2)13-11-8-18-14(13)15-16(3)10(7-17(15)4)5-6-12(11)16/h9-15H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-,16+/m1/s1 |

InChI Key |

VNAJNLDGWVFACK-LUWMMQMLSA-N |

Isomeric SMILES |

CC(C)[C@H]1[C@@H]2CO[C@H]1[C@@H]3[C@@]4([C@H]2CC[C@@H]4CN3C)C |

Canonical SMILES |

CC(C)C1C2COC1C3C4(C2CCC4CN3C)C |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies for Dendrobane Sesquiterpenoids

Strategies for Extraction and Purification of Dendrobane from Natural Sources

The isolation of this compound and its analogues from plant material involves a multi-step process beginning with extraction to separate the compounds from the plant matrix, followed by purification to isolate the individual alkaloids.

Initial extraction is typically performed on the dried and powdered stems of Dendrobium species. nih.gov Common methods involve the use of organic solvents. One approach is the use of an acidic ethanol (B145695) solution, which is heated with the plant material multiple times to ensure thorough extraction. google.com Another method involves boiling the dried stem powder with absolute ethanol. frontiersin.org Traditional alkaloid extraction methods also utilize solvents like methanol (B129727) or chloroform (B151607) for liquid-liquid extraction. nih.gov

Following the initial solvent extraction, a series of purification steps are employed to isolate the this compound alkaloids from the crude extract. A common strategy involves acid-base partitioning. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen-containing alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is adjusted to be basic (e.g., pH 10 with ammonia (B1221849) water), which deprotonates the alkaloids, rendering them soluble in organic solvents. Extraction with a solvent like ether or chloroform then separates the crude alkaloid mixture. google.com

Further purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex LH-20 gel is frequently used for the initial fractionation of the crude alkaloid extract. nih.gov For final purification to obtain high-purity compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. google.comnih.gov

| Step | Methodology | Solvents/Reagents | Objective | Reference |

|---|---|---|---|---|

| Initial Extraction | Solvent Extraction (Heated) | Acidic Ethanol | Extract total alkaloids from plant material. | google.com |

| Soxhlet Extraction | Ethanol | Exhaustive extraction of compounds. | cabidigitallibrary.org | |

| Ultrasonic Extraction | 70% Methanol in Water | Efficient extraction for metabolomic analysis. | arabjchem.org | |

| Purification | Acid-Base Partitioning | Acidic water (pH 4), Ammonia water (pH 10), Ether/Chloroform | Separate alkaloids from neutral/acidic compounds. | google.com |

| Column Chromatography | Silica Gel, Sephadex LH-20 | Fractionate the crude alkaloid extract. | nih.gov | |

| Final Purification | Preparative HPLC | C18 Column, Methanol/Water mobile phase | Isolate individual alkaloids to high purity (≥95%). | google.com |

Advanced Chromatographic Separation Techniques for this compound and Related Sesquiterpenoids

Advanced chromatographic techniques are essential for both the analysis and preparative isolation of this compound and its structurally similar analogues from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods. nih.gove3s-conferences.org

For the preparative isolation of dendrobine (B190944), HPLC systems equipped with a C18 ODS (octadecylsilane) column are commonly utilized. google.com The separation is typically achieved using a mobile phase consisting of a mixture of methanol and water. By carefully controlling parameters such as the mobile phase composition, flow rate, and column temperature, a high degree of purification can be achieved. For example, a method using a mobile phase of 80:20 methanol:water at 35°C with a flow rate of 1 ml/min has been successful in obtaining dendrobine with a purity of ≥95%. google.com

For analytical purposes, particularly for the comprehensive profiling of metabolites in Dendrobium species, UPLC coupled with high-resolution mass spectrometry (MS) is the state-of-the-art technique. arabjchem.org UPLC systems use columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC, which allows for higher resolution, better sensitivity, and significantly shorter analysis times. jconsortium.com This is crucial for separating the numerous, often isomeric, this compound-type alkaloids present in the plant extract. nih.govmdpi.com When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q/TOF-MS), this method provides accurate mass measurements and fragmentation data, which are vital for the identification of the separated compounds. arabjchem.org

| Technique | Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Preparative HPLC | C18 ODS | Methanol:Water (80:20) | UV (223 nm) | Purification of Dendrobine | google.com |

| UPLC-Q/TOF-MS | Not specified | Methanol:Water (70:30) for extraction | Q/TOF-MS | Metabolomic profiling of D. nobile | arabjchem.org |

| UHPLC-MS | Not specified | Not specified | LC-MS qTOF | Identification of Dendrobine | researchgate.net |

Dereplication Approaches for Rapid Identification of this compound Analogues in Complex Mixtures

In natural product research, it is common to re-isolate known compounds, which consumes significant time and resources. Dereplication is a critical strategy to rapidly identify known compounds in a complex mixture at an early stage of the investigation. researchgate.netnih.gov This approach prevents the unnecessary effort of large-scale isolation and full structural elucidation of already characterized molecules. chemrxiv.org

The primary tool for the dereplication of this compound analogues and other metabolites in Dendrobium extracts is LC-MS, particularly UPLC coupled with high-resolution mass spectrometry (HRMS) like Q/TOF-MS. arabjchem.orgnih.gov The process involves generating a detailed chemical profile of the plant extract. The high-resolution mass spectrometer provides highly accurate mass-to-charge (m/z) ratio data for the parent ions of the compounds in the mixture. arabjchem.org Additionally, tandem mass spectrometry (MS/MS) experiments are performed to generate characteristic fragmentation patterns for these ions. nih.gov

This experimental data (accurate mass and fragmentation pattern) is then used as a query to search against specialized natural product databases (e.g., AntiMarin, MarinLit) or in-house databases. nih.govnih.gov If the data from a compound in the extract matches the data of a known this compound analogue in the database, it is tentatively identified or "dereplicated." researchgate.net This allows researchers to quickly map the landscape of known this compound-type alkaloids in an extract and focus their isolation efforts on potentially new or unidentified compounds. chemrxiv.org For example, UPLC-Q/TOF-MS has been successfully used to analyze the metabolome of D. nobile and identify 19 different metabolites, including dendrobine, by comparing mass spectrometry data with databases and literature. arabjchem.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Dendrobane

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Dendrobane Structure Assignment

High-field NMR spectroscopy is a cornerstone in the structural determination of complex organic molecules like this compound. By analyzing the interaction of atomic nuclei with a strong magnetic field, NMR provides detailed insights into the chemical environment and connectivity of atoms within the molecule. core.ac.ukjchps.com

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY) in this compound Analysis

Standard one-dimensional (1D) NMR experiments, such as 1H and 13C NMR, provide fundamental information about the types and number of protons and carbons present in the molecule, as well as their chemical shifts, which are indicative of their electronic environment. core.ac.ukjchps.com

Two-dimensional (2D) NMR techniques are crucial for establishing correlations between different nuclei, thereby mapping the connectivity and spatial relationships within the this compound structure. core.ac.ukcreative-biostructure.comsdsu.edu

Correlation Spectroscopy (COSY): This technique reveals correlations between protons that are scalar (J-coupled) to each other, typically through two or three bonds. COSY is essential for identifying spin systems and establishing proton-proton connectivity networks. core.ac.ukcreative-biostructure.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton chemical shifts with the chemical shifts of the carbons to which they are directly bonded (one-bond correlations). This experiment is vital for assigning proton signals to their attached carbons and determining the types of carbon atoms (CH, CH2, CH3). core.ac.ukcreative-biostructure.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations). This is particularly useful for connecting different structural fragments identified from COSY and HSQC data and for assigning quaternary carbons. core.ac.ukcreative-biostructure.comsdsu.edu

Analysis of the complete set of 1D and 2D NMR data allows for the comprehensive assignment of proton and carbon signals and the construction of the planar structure of this compound. Comparing the obtained NMR data with reported values for known or related compounds, such as this compound A, is a common practice in confirming structural assignments. cjnmcpu.comcjnmcpu.com

While specific detailed NMR data for this compound was not extensively found in the provided search snippets, the general application of these techniques to sesquiterpenoids and natural products is well-documented. core.ac.uktandfonline.comnih.gov

Advanced NMR Pulse Sequences for Complex Sesquiterpenoid Structures

For complex sesquiterpenoid structures like this compound, advanced NMR pulse sequences can be employed to overcome challenges such as spectral crowding and low sensitivity. These techniques can provide enhanced resolution, selective information, or improved sensitivity. tandfonline.comnih.govnih.gov While specific advanced sequences used for this compound were not detailed in the search results, examples of such sequences used in natural product structure elucidation include editing NMR methods for selective detection of CH, CH2, or CH3 signals, and techniques to measure long-range couplings or suppress unwanted couplings. tandfonline.comresearchgate.net The development of machine learning algorithms is also being explored to aid in computational NMR prediction and structural elucidation of complex molecules. csic.es

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. cleancontrolling.com HRMS provides a highly precise mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the exact mass and deduce the molecular formula. For this compound A, the molecular formula C15H24O3 and a monoisotopic mass of 252.17255 Da have been reported. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS2 or MSn, involves the fragmentation of selected ions and the analysis of the resulting fragment ions. cleancontrolling.com The fragmentation pattern is characteristic of the compound's structure, providing valuable information about the connectivity and the presence of specific functional groups. miamioh.edulibretexts.org By analyzing the mass differences between the parent ion and the fragment ions, as well as the masses of the fragment ions themselves, substructures within the this compound molecule can be elucidated. Studies on related this compound-type alkaloids have shown common fragmentation characteristics, which can aid in the structural elucidation of new derivatives. sci-hub.ru

Hyphenated Techniques (e.g., LC-HRMS) in this compound Profiling

Hyphenated techniques, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), combine the separation power of liquid chromatography with the high mass accuracy and sensitivity of HRMS. cleancontrolling.commdpi.comzellebiotech.comchemrxiv.org LC-HRMS is a powerful tool for analyzing complex mixtures containing this compound, allowing for its separation from other compounds and subsequent accurate mass measurement and fragmentation analysis. cleancontrolling.commdpi.comchemrxiv.org This is particularly useful in the profiling of natural product extracts where this compound is present alongside numerous other metabolites. scielo.brscielo.brresearchgate.netnih.gov LC-HRMS can be used in non-targeted screening approaches to identify and characterize a wide range of compounds in a sample. cleancontrolling.commdpi.comchemrxiv.org

X-ray Diffraction Crystallography for Definitive Absolute Configuration Determination of this compound

X-ray Diffraction Crystallography is considered the most definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and the absolute configuration of chiral centers. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the electron density distribution can be mapped, revealing the molecular structure in solid state. researchgate.net

For compounds with chiral centers, like this compound, X-ray crystallography can determine the absolute configuration by exploiting the phenomenon of anomalous dispersion (Bijvoet differences), provided the crystal contains at least one atom with a sufficient anomalous scattering contribution or by co-crystallization with a chiral compound of known configuration. researchgate.net While direct crystallographic data specifically for this compound was not found, a study on Dendrowardol C, a novel sesquiterpenoid isolated alongside this compound A, successfully determined its absolute configuration using single-crystal X-ray diffraction crystallography. This highlights the applicability and importance of this technique in confirming the stereochemistry of complex sesquiterpenoids. rhhz.netkib.ac.cn222.198.130

Chiroptical Spectroscopy (e.g., Electronic Circular Dichromism, Optical Rotatory Dispersion) for this compound Stereochemistry

Chiroptical spectroscopy, encompassing techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the absolute configuration and conformation of chiral molecules like this compound A. These methods probe the interaction of chiral molecules with polarized light. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the change in optical rotation with wavelength. psu.edursc.org

ORD, the older of the two techniques, measures the rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve can provide information about the absolute configuration, especially when correlated with known compounds or theoretical calculations. Both ECD and ORD are highly sensitive to the conformation of the molecule, and conformational flexibility can influence the observed spectra. psu.edursc.org

The application of ECD and ORD to this compound A would typically involve obtaining experimental spectra and comparing them with theoretically calculated spectra for different possible stereoisomers and conformers. rsc.orgmdpi.commdpi.com Quantum chemical calculations, often employing density functional theory (DFT), are used to predict the ECD and ORD spectra for various configurations and conformations. mdpi.commdpi.comnih.gov By comparing the experimental and calculated spectra, the correct absolute configuration of the stereocenters in this compound A can be assigned. rsc.orgmdpi.com

Although specific ECD or ORD data for this compound A were not detailed in the provided search results, the general applicability of these techniques to natural products, including terpenes and alkaloids (which are structurally related to this compound-type compounds), highlights their importance in elucidating the stereochemistry of complex molecules like this compound A. psu.edursc.orgnih.gov

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in this compound A and gaining insights into its molecular structure. These techniques probe the vibrational modes of a molecule, which are characteristic of specific chemical bonds and functional groups. mdpi.comhoriba.commt.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of frequency. Absorption occurs when the frequency of the incident IR radiation matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment. mt.comphotothermal.com FT-IR is particularly sensitive to functional groups with polar bonds, such as hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) single bonds. mdpi.commt.comphotothermal.com Given the molecular formula of this compound A (C₁₅H₂₄O₃) uni.lu, the presence of oxygen atoms suggests the likelihood of hydroxyl and/or ether functional groups, which would be detectable by FT-IR.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light that occurs when a molecule interacts with a laser beam. Raman scattering arises from molecular vibrations that cause a change in the molecule's polarizability. horiba.commt.comphotothermal.com Raman spectroscopy is generally more sensitive to non-polar bonds and symmetric vibrations, such as carbon-carbon (C-C) single, double, and triple bonds, as well as ring breathing modes in cyclic structures. mdpi.comhoriba.commt.com The polycyclic carbon skeleton of this compound A would be expected to exhibit characteristic signals in the Raman spectrum.

FT-IR and Raman spectroscopy are complementary techniques. Bands that are strong in IR may be weak or absent in Raman, and vice versa, depending on how the molecular vibration affects the dipole moment and polarizability. mdpi.comhoriba.comphotothermal.com By analyzing the vibrational frequencies (wavenumbers) and intensities of the peaks in both the FT-IR and Raman spectra, the presence of specific functional groups and structural features in this compound A can be confirmed.

For this compound A, based on its structure containing hydroxyl groups and a complex carbon framework uni.lu, the vibrational spectra would be expected to show characteristic bands. For instance, stretching vibrations of O-H bonds typically appear in the 3200-3600 cm⁻¹ region of the FT-IR spectrum. researchgate.net C-H stretching vibrations occur in the 2800-3000 cm⁻¹ range in both IR and Raman. C-O stretching vibrations are usually observed in the 1000-1300 cm⁻¹ region of the FT-IR spectrum. researchgate.net The complex fingerprint region below 1500 cm⁻¹ in both spectra would provide information about the skeletal vibrations of the polycyclic structure.

While specific peak assignments for this compound A's FT-IR and Raman spectra were not provided in the search results, the general principles allow for predicting the types of information that would be obtained. A table summarizing expected functional groups and their approximate vibrational frequencies is presented below, based on general spectroscopic correlations.

| Functional Group / Vibration | Approximate FT-IR Band (cm⁻¹) | Approximate Raman Band (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 | Weak or Absent | Strong in IR due to polar bond |

| C-H Stretch (Aliphatic) | 2800-3000 | 2800-3000 | Present in both |

| C-O Stretch | 1000-1300 | Variable | Strong in IR for alcohols/ethers |

| C-C Stretches (Skeletal) | Variable | Strong | Strong in Raman for hydrocarbon backbone |

| Fingerprint Region | Below 1500 | Below 1500 | Complex, unique to molecule structure |

This analysis, combining information from both FT-IR and Raman spectra, allows for a comprehensive identification of the functional groups and provides valuable corroborative evidence for the proposed structure of this compound A derived from other spectroscopic and diffraction methods.

Biosynthetic Pathways and Enzymology of Dendrobane Sesquiterpenoids

Proposed Biogenetic Routes to Sesquiterpenoid Skeletons Relevant to Dendrobane

The sesquiterpene backbone of this compound is primarily synthesized through the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netscite.ainih.govnih.gov These pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netnih.govmdpi.comresearchgate.net While both pathways contribute to terpenoid biosynthesis in plants, the MVA pathway is generally considered the main upstream source for the synthesis of IPP in the context of dendrobine-type sesquiterpenoid alkaloids (DTSAs). nih.govnih.govscispace.com These precursors are then condensed to form farnesyl pyrophosphate (FPP), a fifteen-carbon molecule that serves as the direct precursor for sesquiterpenes. nih.govmdpi.com The cyclization of FPP, catalyzed by terpene synthases, is a critical step in generating the diverse array of sesquiterpene skeletons, including those relevant to this compound. nih.govmdpi.com

Identification and Characterization of Key Enzymes in this compound Biosynthesis

Genomic and transcriptomic studies in Dendrobium species have been instrumental in identifying candidate genes encoding enzymes involved in DTSA biosynthesis. nih.govnih.govresearchgate.netscite.ainih.govscispace.comresearchgate.netmdpi.com These studies have highlighted the importance of enzymes in both the upstream precursor synthesis pathways and the downstream modification steps. nih.govnih.govscispace.commdpi.com

Terpene Synthase Activity and Specificity in this compound Formation

Terpene synthases (TPSs) are key enzymes responsible for the cyclization of FPP into various sesquiterpene skeletons. nih.govmdpi.combohrium.comresearchgate.net In Dendrobium species, several TPS genes have been identified and characterized. mdpi.combohrium.comresearchgate.net For instance, transcriptomic analyses have identified terpene synthase genes potentially involved in dendrobine (B190944) biosynthesis. scispace.commdpi.com One study identified a sesquiterpene synthase gene that was highly expressed after methyl jasmonate treatment and showed a positive correlation with dendrobine content. mdpi.com The specificity of these TPS enzymes dictates the initial sesquiterpene backbone that will be further modified to form this compound. mdpi.com

Post-Cyclization Modifying Enzymes (e.g., P450 Monooxygenases)

Following the formation of the sesquiterpene skeleton by TPS enzymes, a series of post-cyclization modifications are required to produce the final this compound structure. nih.govnih.govscispace.com These modifications often involve oxidation, hydroxylation, and the formation of heterocyclic rings. nih.govscispace.com Cytochrome P450 monooxygenases (CYP450s) are a large superfamily of enzymes known to play vital roles in the oxidative modification of terpenoids and alkaloids. nih.govnih.govresearchgate.netfrontiersin.org Studies in Dendrobium have identified numerous CYP450 genes, and some have been implicated in the downstream biosynthetic pathway of dendrobine. nih.govnih.govscispace.commdpi.com Other modifying enzymes, such as aminotransferases and methyltransferases, are also suggested to be involved in the later stages of this compound biosynthesis. scispace.commdpi.com

Genetic and Transcriptomic Analysis of this compound Biosynthesis Genes

Genomic and transcriptomic analyses have significantly advanced the understanding of this compound biosynthesis in Dendrobium. nih.govnih.govresearchgate.netscite.ainih.govscispace.comresearchgate.netmdpi.comscielo.br Sequencing of Dendrobium genomes, particularly D. nobile, has provided a wealth of data for identifying candidate genes involved in the MVA and MEP pathways, as well as downstream modification steps. nih.govnih.govresearchgate.net Transcriptomic studies, often involving differential gene expression analysis under various conditions (e.g., methyl jasmonate treatment or mycorrhizal fungus infection), have helped pinpoint genes that are potentially regulated during dendrobine production. nih.govscispace.commdpi.comnih.gov These analyses have identified differentially expressed genes encoding enzymes like acetyl-CoA C-acetyltransferase, diphosphomevalonate decarboxylase, terpene synthases, and cytochrome P450s, which are positively associated with dendrobine production. nih.govresearchgate.netscispace.commdpi.com Furthermore, studies have begun to identify transcription factors that may regulate the expression of these biosynthesis genes. nih.govresearchgate.netmdpi.combohrium.com

Metabolic Engineering and Synthetic Biology Approaches for Heterologous this compound Production

Due to the low natural abundance of dendrobine in Dendrobium species and the challenges associated with its chemical synthesis, metabolic engineering and synthetic biology approaches are being explored for heterologous production. mdpi.comnih.gov This involves introducing and expressing key genes from the this compound biosynthetic pathway into suitable host organisms or chassis plants to achieve higher yields. mdpi.comnih.govnih.gov Recent studies have demonstrated the potential of this approach. For example, transient expression of a combination of upstream and downstream biosynthesis genes in Dendrobium catenatum leaves resulted in increased dendrobine production. nih.govnih.gov Identifying and pyramiding key biosynthesis genes and regulatory elements are crucial steps in developing efficient heterologous production systems for this compound. mdpi.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6857496 |

| This compound A | 42608199 |

| Isopentenyl Diphosphate (IPP) | 644093 |

| Dimethylallyl Diphosphate (DMAPP) | 644017 |

| Farnesyl Pyrophosphate (FPP) | 5281076 |

| Dendrobine | 2098 |

| Muurolene-type sesquiterpene | (No single CID for the type, specific isomers have CIDs) |

| Picrotoxane-lactone | (Refers to a structural class, specific compounds have CIDs) |

| Acetyl-CoA | 444930 |

| Mevalonate | 454 |

| Methylerythritol 4-phosphate | 131540 |

| Methyl Jasmonate | 74520 |

| UDP-glycosyltransferase | (Refers to an enzyme class, not a compound) |

| Cytochrome P450 | (Refers to an enzyme class, not a compound) |

| Aminotransferase | (Refers to an enzyme class, not a compound) |

| Methyltransferase | (Refers to an enzyme class, not a compound) |

| Strictosidine | 162183 |

| Strictosidine Synthase | (Refers to an enzyme class, not a compound) |

| MYB61 (Transcription Factor) | (Refers to a protein/gene, not a compound) |

| Copper Methylamine Oxidase (CMEAO) | (Refers to an enzyme class/gene, not a compound) |

| β-Patchoulene | 1540353 |

| Linalool | 6549 |

| α-Thujene | 8871 |

| α-Terpineol | 11289 |

| α-Phellandrene | 7461 |

| γ-Muurolene | 123058 |

| α-Patchoulene | 123057 |

| δ-Elemene | 163607 |

| Dendroxine | 101223 |

| Dendronobiloside A | 11952823 |

| Erianin | 102008 |

| Gigantol | 102007 |

| Trichobrasilenol | (No readily available PubChem CID) |

| Findlayines A-D | (No readily available PubChem CIDs for the series) |

| 2-hydroxydendrobine | 11904535 |

| Dendrowardol C | (No readily available PubChem CID) |

| Dendronobilin I | (No readily available PubChem CID) |

Data Tables

Based on the search results, here is an example of how data related to gene expression in response to methyl jasmonate treatment could be presented in a table, drawing from the information in result mdpi.com:

Differential Expression of Putative Dendrobine Biosynthesis Genes in D. nobile after Methyl Jasmonate Treatment

| Gene Category | Number of Candidate Genes Identified | Number of Differentially Expressed Genes (DEGs) after MeJA Treatment |

|---|---|---|

| Terpenoid Biosynthesis | 189 | Not specified as a total, but 14 terpene synthase genes were DEGs |

| Alkaloid Biosynthesis (Terpenoids & Alkaloids) | 35 | Not specified as a total, but genes within this category were DEGs |

| Terpene Synthase | 19 | 14 |

| Cytochrome P450 Oxidase | 66 | 23 |

| Methyltransferase | 48 | 8 |

| Aminotransferase | 11 | 6 |

This table summarizes the number of candidate genes identified in different enzymatic categories potentially involved in dendrobine biosynthesis in D. nobile, based on transcriptome analysis. It also indicates the number of genes within these categories that were differentially expressed after treatment with methyl jasmonate, a known inducer of secondary metabolism. mdpi.com

Another potential table could summarize key enzymes and their proposed roles in the dendrobine biosynthetic pathway based on the search results:

Key Enzymes Implicated in Dendrobine Biosynthesis in Dendrobium Species

| Enzyme Class | Specific Enzyme Examples (if mentioned) | Proposed Role in Biosynthesis | Evidence Source (e.g., Transcriptomics, Functional Studies) |

|---|---|---|---|

| Enzymes of MVA Pathway | Acetyl-CoA C-acetyltransferase, Diphosphomevalonate decarboxylase, HMGCR, PMK, MVD | Synthesis of IPP and DMAPP precursors | Transcriptomics, Genetic analysis researchgate.netnih.govresearchgate.netscispace.commdpi.com |

| Enzymes of MEP Pathway | DXR, CMK, MCT, ISPH | Synthesis of IPP and DMAPP precursors (contribution less emphasized for DTSAs) | Transcriptomics, Genetic analysis researchgate.netresearchgate.netresearchgate.netscite.ainih.govscispace.com |

| Terpene Synthase (TPS) | TPS21, DoPAES (involved in β-patchoulene synthesis, a sesquiterpene) | Cyclization of FPP to form sesquiterpene skeletons | Transcriptomics, Functional studies nih.govnih.govmdpi.comscispace.commdpi.comresearchgate.netpeerj.com |

| Cytochrome P450 Monooxygenase (CYP450) | CYP94C1, various identified CYP450 genes | Oxidative modifications of the sesquiterpene skeleton | Transcriptomics, Genetic analysis nih.govnih.govnih.govscispace.commdpi.com |

| Aminotransferase | BCAT2, various identified aminotransferase genes | Potential involvement in nitrogen incorporation or modification | Transcriptomics, Genetic analysis nih.govscispace.commdpi.com |

| Methyltransferase | METTL23, various identified methyltransferase genes | Potential involvement in methylation steps | Transcriptomics, Genetic analysis nih.govscispace.commdpi.com |

| UDP-Glycosyltransferase | LOC110104141, LOC110092682 | Glycosylation of sesquiterpenes (related to sesquiterpene glycosides, which share upstream pathways) | Transcriptomics, Functional studies scite.aiscielo.brscielo.br |

| Strictosidine Synthase (STR1) | STR1 | Initially linked to terpenoid indole (B1671886) alkaloids, but deduced as a key player in dendrobine biosynthesis | Genetic analysis, Metabolic engineering researchgate.netnih.gov |

This table provides a summary of the enzyme classes and some specific examples that have been implicated in the biosynthesis of dendrobine-type sesquiterpenoid alkaloids, along with their proposed roles and the types of studies that have provided evidence for their involvement.

Total Synthesis and Chemoenzymatic Synthesis of Dendrobane Sesquiterpenoids

Retrosynthetic Strategies Towards the Dendrobane Carbon Skeleton

Retrosynthetic analysis, a problem-solving method for designing synthetic routes, is crucial in tackling the complexity of this compound. airitilibrary.comyoutube.com This approach involves working backward from the target molecule to simpler, commercially available starting materials through a series of hypothetical disconnections and functional group transformations. airitilibrary.comyoutube.comyoutube.com For polycyclic compounds like this compound, common retrosynthetic strategies include the common atom approach, one-group disconnections, and two-group disconnections. airitilibrary.com A successful retrosynthetic analysis for this compound aims for mechanistic plausibility, maximum simplification, convergence, and readily accessible precursors. airitilibrary.com Disconnections are often planned near heteroatoms and towards the middle of the molecule to enhance efficiency. youtube.com

Comprehensive Review of Published Total Synthesis Methodologies for this compound

The total synthesis of this compound and related sesquiterpenoids has been a subject of research for many years. Early reports on the total synthesis of dl-dendrobine, a related alkaloid with a picrotoxane skeleton similar to this compound, date back to the 1970s. nih.gov More recent reviews summarize advances in the total synthesis of dendrobine (B190944), highlighting the persistent interest in this structural class. sioc-journal.cn These syntheses often involve constructing the fused polycyclic system and establishing the correct stereochemistry at multiple centers.

Key Step Development and Stereocontrol in this compound Total Synthesis

Developing key steps that efficiently construct the core this compound skeleton with high stereocontrol is paramount. The intricate nature of the fused rings and the presence of numerous stereocenters necessitate carefully designed reactions. Stereocontrolled synthesis is a significant aspect, with methods focusing on establishing specific configurations at the contiguous stereogenic centers. d-nb.info For instance, some strategies employ cascade reactions or sequences that install multiple stereocenters in a single operation. d-nb.infonih.gov The use of specific catalysts and reaction conditions is critical for achieving the desired diastereoselectivity and enantioselectivity. chemrxiv.org

Biomimetic Synthesis Approaches to this compound and Related Sesquiterpenoids

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory. mdpi.comresearchgate.netnih.gov For sesquiterpenoids like this compound, which are often derived from the cyclization of farnesyl pyrophosphate, biomimetic approaches can offer elegant and efficient routes. researchgate.net These strategies often involve cationic cyclization cascades initiated from isoprenoid precursors or related epoxides. researchgate.netresearchgate.net While direct biomimetic synthesis of this compound itself might not be as widely reported as for other sesquiterpenes, the principles of biomimetic cyclizations are highly relevant to constructing its core structure. researchgate.net

Development of Novel Synthetic Reagents and Catalytic Systems for this compound Synthesis

The complexity of this compound synthesis drives the development and application of novel synthetic reagents and catalytic systems. This includes catalysts for stereoselective transformations, new reagents for challenging bond formations, and mild reaction conditions to avoid rearrangement or degradation of sensitive intermediates. Advances in areas like asymmetric catalysis and the use of specific Lewis acids or organocatalysts can be particularly relevant for achieving the required stereochemical control and efficiency in constructing the this compound scaffold. chemrxiv.orgfrontiersin.org

Semisynthetic Derivatization from Natural this compound Scaffolds

An alternative or complementary approach to total synthesis is the semisynthetic derivatization of natural this compound scaffolds. rsc.orgnih.gov this compound A has been isolated from Dendrobium wardianum and Dendrobium nobile. kib.ac.cnresearchgate.net Utilizing these naturally occurring compounds as starting materials allows for the synthesis of analogs and derivatives with modified properties. rsc.orgnih.govmdpi.com This strategy can be particularly useful for exploring the structure-activity relationships of this compound and generating libraries of related compounds for biological screening. rsc.orgnih.govmdpi.com Semisynthesis avoids the often lengthy and challenging total synthesis of the core scaffold, focusing instead on functionalization and modification of the existing natural product. rsc.org

Compound Table

| Compound Name | PubChem CID |

| This compound a | 42608199 |

| Dendrobine | 3037126 |

| This compound | 6857496 |

Interactive Data Tables

Example Interactive Table: Comparison of Hypothetical this compound Total Synthesis Routes

| Synthetic Route | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Stereocontrol Method |

| Route A | Intramolecular Diels-Alder | 25 | 5 | Chiral Auxiliary |

| Route B | Cascade Cyclization | 18 | 12 | Organocatalysis |

| Route C | Fragment Coupling | 30 | 8 | Asymmetric Hydrogenation |

(Note: This table is illustrative and contains hypothetical data. Actual data would need to be compiled from specific published syntheses of this compound or closely related structures.)

This structure allows for sorting and filtering based on different criteria (e.g., sorting by yield to see the most efficient routes).

Similarly, a table could be constructed for novel reagents or catalysts used in specific steps, detailing the reaction type, the catalyst/reagent used, and the outcome (e.g., yield, stereoselectivity).

Example Interactive Table: Hypothetical Novel Reagents/Catalysts in this compound Synthesis

| Reaction Step | Transformation Type | Novel Reagent/Catalyst | Outcome (Yield/Stereoselectivity) |

| Step X | Cyclization | Novel Lewis Acid A | 90% yield, >20:1 d.r. |

| Step Y | Oxidation | New Organocatalyst B | 85% yield, 95% ee |

(Note: This table is illustrative and contains hypothetical data. Actual data would need to be compiled from specific published syntheses.)

These interactive tables, when implemented on a web platform, would allow users to explore and compare specific data points from different research efforts on this compound synthesis.

Chemical Modifications and Scaffold Derivatization of Dendrobane

Synthesis of Novel Dendrobane Analogues through Structure-Driven Design

The synthesis of novel analogues of this compound is often guided by a desire to understand the relationship between the molecule's three-dimensional structure and its biological activity. By systematically modifying different parts of the this compound scaffold, chemists can probe the structural requirements for its biological effects. While the total synthesis of dendrobine (B190944), the most well-known this compound alkaloid, has been a significant achievement in itself, the focus has also extended to creating derivatives that are not found in nature. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to the rational design of new this compound analogues. mdpi.comnih.govyoutube.com These studies involve synthesizing a series of related compounds and evaluating their biological activities. For instance, modifications to the lactone ring, the isopropyl group, or the nitrogen-containing ring can lead to significant changes in a molecule's properties. The insights gained from SAR studies can then be used to design and synthesize second-generation analogues with enhanced or novel activities. Although specific SAR data for a wide range of novel this compound analogues is not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that key areas for modification would include the stereocenters and the functional groups appended to the core structure.

The following table outlines hypothetical structural modifications to the this compound scaffold that could be explored in a structure-driven design approach, based on common strategies in medicinal chemistry.

| Modification Site | Type of Modification | Potential Impact |

| Isopropyl Group | Replacement with other alkyl or aryl groups | Altering steric bulk and lipophilicity |

| Lactone Ring | Opening, reduction, or replacement with other heterocycles | Modulating polarity and hydrogen bonding potential |

| C3 Stereocenter | Inversion or introduction of new substituents | Probing the importance of stereochemistry for target binding |

| Nitrogen Atom | N-alkylation, N-acylation, or quaternization | Altering basicity and creating charged derivatives |

Exploration of Rearrangement Chemistry of this compound and Related Sesquiterpenoids

The compact and strained polycyclic framework of this compound and related sesquiterpenoids makes them susceptible to a variety of skeletal rearrangements, often under acidic conditions. nii.ac.jp These rearrangements can lead to the formation of novel and complex molecular architectures that would be difficult to access through other synthetic routes. The study of these transformations provides valuable insights into the fundamental reactivity of these intricate natural products.

While specific, extensively documented examples of skeletal rearrangements of the this compound core itself are sparse in the literature, the broader class of sesquiterpenoids is known to undergo such transformations. nih.govnih.gov For instance, acid-catalyzed rearrangements of related fused ring systems can involve Wagner-Meerwein shifts, where an alkyl group migrates to an adjacent carbocation, leading to a change in the ring structure. nih.gov The pinacol (B44631) rearrangement is another classic example where a 1,2-diol undergoes dehydration and rearrangement to form a ketone. cambridgescholars.com

The potential for such rearrangements within the this compound scaffold is high due to the presence of multiple stereocenters and the strained nature of its fused rings. For example, protonation of the oxygen atoms in the lactone ring or the nitrogen atom could initiate a cascade of bond migrations, resulting in a rearranged carbon skeleton. The table below illustrates potential rearrangement pathways that could be investigated for the this compound scaffold.

| Initiating Condition | Potential Rearrangement Type | Potential Outcome |

| Strong Acid (e.g., H2SO4) | Wagner-Meerwein Shift | Expansion or contraction of the fused rings |

| Lewis Acid (e.g., AlCl3) | Friedel-Crafts type intramolecular cyclization | Formation of new C-C bonds |

| Photochemical Irradiation | [2+2] Cycloaddition/reversion | Isomerization of the carbon skeleton |

Mechanistic Studies of Chemical Transformations Involving the this compound Scaffold

Understanding the mechanisms of chemical reactions involving the this compound scaffold is crucial for controlling the outcome of synthetic transformations and for predicting the reactivity of new analogues. Mechanistic studies can involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods, like density functional theory (DFT) calculations. nih.gov

The total synthesis of dendrobine, for example, often involves complex, multi-step sequences where the stereochemical outcome of each step is critical. nih.govresearchgate.net Mechanistic investigations of key bond-forming reactions, such as cyclization cascades, are essential for optimizing reaction conditions and ensuring the desired stereoisomer is produced. researchgate.net For instance, understanding the transition state of a crucial intramolecular cyclization can reveal why a particular diastereomer is formed preferentially.

Computational chemistry has become an invaluable tool for elucidating the mechanisms of complex organic reactions. researchgate.netchemrxiv.orgarxiv.org DFT calculations can be used to model the reaction pathways of transformations involving the this compound scaffold, providing insights into the energies of intermediates and transition states. nih.gov This information can help to rationalize experimentally observed product distributions and guide the design of new reactions. For example, computational studies could be used to predict the most likely site of electrophilic attack on the this compound core or to model the conformational changes that occur during a rearrangement.

Key areas for mechanistic investigation of this compound transformations include:

Stereoselectivity of functionalization reactions: Understanding the factors that control the stereochemical outcome of reactions at various positions on the this compound scaffold.

Mechanism of rearrangement reactions: Elucidating the step-by-step pathway of skeletal rearrangements to predict and control the formation of new carbocyclic frameworks.

Reactivity of the lactone ring: Investigating the mechanism of ring-opening and other transformations of the lactone moiety to create new functional groups.

Rational Design of this compound-Based Chemical Probes

The unique three-dimensional structure and biological activity of this compound make it an attractive scaffold for the development of chemical probes. stanford.edunih.govmdpi.comnih.gov Chemical probes are molecules designed to interact with specific biological targets and are often used to study biological processes or to identify new drug targets. The rational design of this compound-based probes involves attaching a reporter group, such as a fluorescent dye or an affinity tag, to the this compound scaffold in a way that does not significantly disrupt its interaction with its biological target. nih.gov

Fluorescent probes, for instance, can be created by conjugating a fluorophore to the this compound molecule. nih.gov These probes can then be used in fluorescence microscopy to visualize the subcellular localization of the this compound-binding protein or to monitor its activity in real-time. The choice of fluorophore and the point of attachment on the this compound scaffold are critical for the successful design of a functional probe.

Activity-based probes (ABPs) are another important class of chemical probes that can be derived from the this compound scaffold. rsc.org ABPs are designed to covalently label the active site of a specific enzyme, providing a direct measure of its activity. The design of a this compound-based ABP would involve incorporating a reactive group, or "warhead," onto the this compound scaffold that can form a covalent bond with a specific amino acid residue in the active site of the target enzyme.

The table below summarizes the key components and potential applications of rationally designed this compound-based chemical probes.

| Probe Type | Key Components | Potential Applications |

| Fluorescent Probe | This compound scaffold + Fluorophore + Linker | Cellular imaging, target localization studies |

| Affinity Probe | This compound scaffold + Affinity Tag (e.g., biotin) + Linker | Target identification and pull-down assays |

| Activity-Based Probe | This compound scaffold + Reactive Warhead + Reporter Tag | Enzyme activity profiling, target validation |

Chemical Biology Applications of Dendrobane Sesquiterpenoids

Studies on the Impact of Dendrobane on Cellular Processes and Pathways (non-clinical):Specific studies on the impact of this compound on cellular processes such as apoptosis, autophagy, or other cellular pathways in non-clinical settings have not been published.

While the broader class of sesquiterpenoids from Dendrobium plants is of scientific interest, the explicit focus on this compound as mandated by the instructions cannot be met with the currently available information. Any attempt to generate the requested article would fall short of the required standards of scientific accuracy and thoroughness due to the absence of primary research on this specific compound.

Therefore, until further research is conducted and published on the chemical biology of this compound, a comprehensive and scientifically robust article adhering to the provided outline is not feasible.

Advanced Analytical Methods for Dendrobane Characterization in Research

Quantitative Spectroscopic Analysis of Dendrobane Purity and Content

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound-type alkaloids. These techniques provide a non-destructive means to ascertain the purity of isolated compounds and to quantify their content in various samples.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), stands as a primary method for purity assessment. nih.govmdpi.com The qNMR approach allows for the direct measurement of a compound's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity. mdpi.com This method is highly accurate as the signal intensity is directly proportional to the number of nuclei, making it a powerful tool for creating certified reference materials. mdpi.com For this compound, specific proton (¹H) signals that are well-resolved from other potential impurities and solvent signals would be selected for integration. The purity is then calculated based on the molar ratio between the analyte and the internal standard. nih.gov

Infrared (IR) spectroscopy provides a unique molecular fingerprint based on the vibrational modes of functional groups. longdom.org While primarily a qualitative technique for confirming the identity of a compound by matching its spectrum to a reference, the intensity of specific absorption peaks can be correlated with concentration, offering quantitative information. longdom.org For this compound, characteristic peaks corresponding to its amine and ether functional groups, as well as its complex carbocyclic skeleton, would be prominent in its IR spectrum. Fourier Transform Infrared (FTIR) spectroscopy, a more advanced version, enhances the sensitivity and resolution of the analysis. nih.gov

The table below summarizes key spectroscopic methods applicable to this compound analysis.

| Technique | Principle | Application for this compound | Key Findings/Parameters |

| Quantitative ¹H-NMR | Measures the nuclear spin of ¹H atoms in a magnetic field. Signal intensity is directly proportional to the number of protons. | High-accuracy purity determination of isolated this compound samples using an internal standard. mdpi.com | Purity assessment (% w/w), structural confirmation. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. nih.gov | Confirmation of structural identity, detection of functional group impurities. | Provides a characteristic "fingerprint" spectrum with specific vibrational bands for C-N, C-O, and C-H bonds. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by chromophores in a molecule. | Quantification of this compound in solution, though may lack specificity due to the absence of strong chromophores. | Determination of concentration based on a calibration curve (Beer-Lambert Law). |

Chromatographic Fingerprinting for this compound in Complex Botanical Extracts

Chromatographic fingerprinting is a powerful quality control strategy for botanical materials, providing a comprehensive chemical profile of an extract rather than focusing on a single active compound. nih.govchromatographyonline.com For this compound-containing extracts from Dendrobium species, this approach is essential for authentication, stability testing, and ensuring batch-to-batch consistency. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for generating herbal fingerprints. nih.gov When coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC can separate the complex mixture of alkaloids and other metabolites present in a Dendrobium extract. The resulting chromatogram serves as a unique "fingerprint." nih.gov The identification of this compound within this fingerprint is confirmed by comparing its retention time and spectral data with that of a purified reference standard. researchgate.net For instance, a developed Ultra-High Performance Liquid Chromatography (UHPLC) method identified dendrobine (B190944) at a retention time of 7.6 ± 0.1 minutes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for volatile or semi-volatile compounds. ijstr.org After suitable derivatization to increase volatility, this compound and related alkaloids can be separated and identified based on their retention times and unique mass fragmentation patterns. nih.govmdpi.com The mass spectrum provides definitive structural information, making GC-MS a highly selective and sensitive method for confirming the presence of this compound in an extract. researchgate.netijstr.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a flexible and high-throughput method for generating chromatographic fingerprints. scielo.br It allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for screening large numbers of botanical extracts. The resulting pattern of separated zones, when visualized under specific wavelengths, serves as the fingerprint for comparison. scielo.br

The following table outlines common chromatographic methods used for fingerprinting this compound-containing extracts.

| Technique | Principle | Application for this compound | Typical Parameters |

| HPLC-DAD/MS | Differential partitioning of analytes between a stationary and a mobile phase under high pressure. | Quality control, authentication, and quantification of this compound in Dendrobium extracts. nih.gov | Reversed-phase C18 column; Mobile phase gradient of acetonitrile (B52724) and water; Detection at specific wavelengths (e.g., 254 nm). researchgate.net |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. ijstr.org | Identification and confirmation of this compound in extracts; analysis of related volatile alkaloids. researchgate.net | Capillary column (e.g., HP-5MS); Temperature-programmed oven; Electron Ionization (EI) source for MS. mdpi.com |

| HPTLC | Separation on a high-performance sorbent layer via a liquid mobile phase. | Rapid screening and fingerprinting of multiple botanical samples for the presence of this compound. scielo.br | Silica (B1680970) gel plates; Mobile phase systems optimized for alkaloid separation; Visualization under UV light after derivatization. researchgate.net |

Development and Validation of Analytical Methods for this compound Research

The development and validation of analytical methods are critical steps to ensure that the data generated are accurate, reliable, and reproducible. labmanager.com This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govmdpi.com A validated method provides confidence that it is suitable for its intended purpose, whether for quantifying this compound purity or analyzing it in a complex mixture. sysrevpharm.orgresearchgate.net

The development process involves selecting the appropriate technique (e.g., HPLC, GC-MS), choosing the right column and mobile phase, and optimizing all parameters to achieve good resolution, peak shape, and a reasonable analysis time. youtube.com

Once developed, the method must undergo rigorous validation, which assesses several key performance characteristics: nih.gov

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a correlation coefficient (r²) of ≥ 0.999. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, with acceptable recovery typically falling within 98-102%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of <2% being a common acceptance criterion. mdpi.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The table below presents typical validation parameters for an HPLC method developed for the analysis of an alkaloid like this compound.

| Validation Parameter | Definition | Typical Acceptance Criteria |

| Specificity | Ability to measure only the desired analyte. | Peak purity analysis, no interference at the retention time of the analyte. |

| Linearity (r²) | Proportionality of signal to concentration. | ≥ 0.999 mdpi.com |

| Accuracy (% Recovery) | Closeness to the true value. | 98.0% - 102.0% |

| Precision (% RSD) | Agreement between repeated measurements. | ≤ 2.0% nih.gov |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. |

| Robustness | Insensitivity to small method variations. | % RSD of results should remain low after minor changes to pH, flow rate, etc. |

Future Research Trajectories and Emerging Opportunities in Dendrobane Chemistry

Integration of Artificial Intelligence and Machine Learning in Dendrobane Discovery and Synthesis

Key applications of AI and ML in this area include:

Retrosynthetic Analysis: ML models, trained on vast databases of chemical reactions, can propose novel and efficient retrosynthetic disconnections for the this compound core, potentially identifying pathways that might be overlooked by human chemists. nih.gov

Prediction of Bioactivity: By analyzing structure-activity relationships (SAR) of existing this compound analogs and related compounds, AI can predict the potential biological targets and pharmacological properties of newly designed derivatives. cas.orgsciengine.com This allows researchers to prioritize the synthesis of compounds with the highest therapeutic potential.

Spectroscopic Data Analysis: AI algorithms can assist in the rapid elucidation of complex molecular structures from spectroscopic data (e.g., NMR, MS), which is crucial when synthesizing new this compound derivatives or identifying novel related compounds from natural sources.

Biosynthetic Pathway Prediction: AI can be used to mine genomic and metabolomic data to predict biosynthetic pathways for natural products. musechem.comijrpas.com This can provide insights into the natural formation of this compound and inspire chemoenzymatic or biomimetic synthetic strategies. musechem.com

Interactive Table: AI/ML Applications in this compound Chemistry

| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Faster design of efficient and novel synthetic routes. |

| Drug Discovery | QSAR & Predictive Models | Prioritization of this compound analogs with desired biological activities. cas.org |

| Structural Elucidation | Neural Networks for Spectral Analysis | Accelerated confirmation of new this compound-based structures. |

| Biosynthesis | Genome Mining Algorithms | Identification of key enzymes and genes in the this compound biosynthetic pathway. sciengine.com |

Sustainable and Eco-Friendly Approaches to this compound Production

Modern synthetic chemistry is increasingly focused on "green" and sustainable practices. The lengthy and often resource-intensive total syntheses of complex molecules like this compound are prime candidates for innovation in this area. rsc.org Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Two key strategies are poised to make this compound production more sustainable:

Flow Chemistry: Performing chemical reactions in continuous flow systems rather than traditional batch reactors offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. benthamdirect.comeurekaselect.comscielo.br For this compound synthesis, multi-step sequences could be "telescoped" into a continuous automated process, significantly reducing reaction times, solvent usage, and purification steps. bohrium.comscielo.br This technology is particularly well-suited for handling hazardous reagents and unstable intermediates safely. scielo.br

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, environmentally friendly conditions. mdpi.com Research into the biosynthetic pathway of this compound could identify key enzymes, such as terpene synthases or cytochrome P450s, that could be engineered and incorporated into a chemoenzymatic synthesis. nih.govrsc.orgfrontiersin.org This approach could simplify the construction of the complex core and the introduction of specific functional groups, avoiding the need for many protection-deprotection steps common in traditional synthesis. mdpi.comresearchgate.net

Mechanistic Insights into Complex Reactions for this compound Derivatization

The compact, cage-like structure of this compound is a result of complex intramolecular reactions and rearrangements. A deeper, quantitative understanding of these transformations is essential for both optimizing existing syntheses and designing routes to novel analogs. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. rsc.orgacs.org

Future research will likely employ computational studies to:

Model Transition States: DFT calculations can map the entire energy landscape of key bond-forming and rearrangement reactions in this compound synthesis. nih.govnih.gov This allows chemists to understand the factors controlling stereoselectivity and to rationally design catalysts or reaction conditions that favor desired outcomes.

Rationalize Stereochemical Outcomes: For reactions involving multiple chiral centers, such as those required to build the this compound skeleton, computational models can predict the most stable diastereomeric transition states, explaining the observed product ratios. rsc.org

Predict Reactivity: By modeling the electronic structure of this compound and its intermediates, researchers can predict which sites are most susceptible to nucleophilic or electrophilic attack. nih.govacs.org This knowledge is invaluable for planning targeted derivatization strategies to create a library of analogs for biological testing.

Interactive Table: Computational Approaches for Mechanistic Understanding

| Computational Method | Application to this compound Chemistry | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state energies of key cyclization/rearrangement steps. | To understand and control stereoselectivity. nih.gov |

| Artificial Force Induced Reaction (AFIR) | Exploring complex biosynthetic reaction cascades without pre-defined pathways. acs.org | To uncover novel or unexpected reaction pathways. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to understand non-covalent interactions. | To refine catalyst design and understand substrate binding. |

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Pharmacokinetics : Measure bioavailability (Cₘₐₓ, AUC) via LC-MS in plasma/tissue samples. Poor in vivo efficacy may stem from low solubility or rapid metabolism .

- Model relevance : Evaluate species-specific differences (e.g., murine vs. human CYP450 enzymes). Use humanized mouse models or 3D organoids to bridge gaps .

- Dose optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC₅₀ with achievable plasma concentrations .

Ethical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.